molecular formula C22H28FN3O B2703544 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide CAS No. 1049386-43-7

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide

カタログ番号: B2703544
CAS番号: 1049386-43-7
分子量: 369.484
InChIキー: PDHNPFQBJBKOJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .

科学的研究の応用

  • Radiochemistry and PET Imaging : [18F]p-MPPF is used for studying the serotonergic neurotransmission in both animal and human models using PET. It involves understanding the chemistry, radiochemistry, and metabolic profiles of this compound (Plenevaux et al., 2000). Similarly, another paper also highlights its use in PET imaging for 5-HT1A receptor study (Plenevaux et al., 2000).

  • Dopamine D(3) Receptor Ligands : The compound has been studied for its affinity towards dopamine D(3) receptors. Modifications in its structure have led to the identification of derivatives with significant binding affinity, making it useful for neuropharmacological research (Leopoldo et al., 2002).

  • Potential Brain Imaging Agent : [18F]p-MPPF derivatives have been synthesized for potential use as brain imaging agents in PET studies, providing insights into brain function and neurological disorders (Mou et al., 2009).

  • Dopamine D(4) Receptor Ligands : The compound's role as a high-affinity and selective dopamine D(4) receptor ligand is also explored, with structural modifications to enhance its pharmacological profile (Perrone et al., 2000).

  • Synthesis and Studies on Anti-dementia Drugs : Studies on the synthesis of [18F]FK960, a novel anti-dementia drug candidate, and its PET studies in conscious monkeys have been conducted, demonstrating the compound's potential in neuropharmacology (Murakami et al., 2002).

  • Dopamine Reuptake Inhibitor : Preparation of fluorine-18 labeled GBR 12909, a specific inhibitor of dopamine reuptake, highlights the compound's use in studying the dopamine system in the brain (Haka & Kilbourn, 1990).

  • Synthesis of Flunarizine : Research on the synthesis of flunarizine, a drug used for migraines and epilepsy, involves derivatives of [18F]p-MPPF, demonstrating its versatility in pharmaceutical chemistry (Shakhmaev et al., 2016).

  • Metabolite Identification in Novel Treatments : Identifying the metabolites of compounds like YM758, which is an If channel inhibitor being developed for stable angina and atrial fibrillation, involves understanding the metabolism of derivatives of [18F]p-MPPF (Umehara et al., 2009).

  • Crystallography and Biological Evaluation : Studies on the crystal structure and biological evaluation of derivatives of [18F]p-MPPF, such as the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been conducted, highlighting the compound's utility in structural biology and pharmacology (Sanjeevarayappa et al., 2015).

  • Syntheses and Antagonist Activity : The synthesis of derivatives of [18F]p-MPPF and their testing for antagonist activity against serotonin and other receptors demonstrates the compound's relevance in studying various neurotransmitter systems (Watanabe et al., 1992).

作用機序

Target of Action

The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

Its irreversible binding to its targets suggests that once absorbed, it may have a prolonged effect .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to disruption in nucleotide synthesis and regulation of adenosine function.

将来の方向性

Future research could involve further exploration of the biological activity of this compound and its derivatives. Structural modifications could potentially improve its potency and selectivity, leading to the development of useful pharmacological agents .

特性

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-16-14-17(2)21(18(3)15-16)22(27)24-8-9-25-10-12-26(13-11-25)20-7-5-4-6-19(20)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHNPFQBJBKOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。